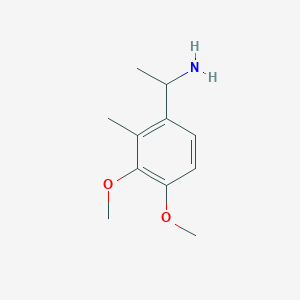

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(3,4-dimethoxy-2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6,8H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVUTVLUGSLLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine, also known as a potential psychoactive compound, has garnered attention for its significant biological activity, particularly regarding its interaction with serotonin receptors. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Chemical Formula : C₁₁H₁₇NO₂

- Molecular Weight : 195.26 g/mol

The structure features a dimethoxy group and a methylphenyl moiety, which are crucial for its biological activity. The ethanamine backbone allows for interactions with various biological systems, particularly neurotransmitter pathways.

This compound primarily interacts with serotonin receptors, specifically the 5-HT_2A receptor , which is implicated in mood regulation and various neuropsychiatric disorders such as depression and anxiety. Its high affinity for this receptor suggests that it may enhance serotonin signaling by inhibiting the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines like serotonin and dopamine.

Serotonergic Activity

Research indicates that this compound exhibits significant serotonergic activity:

- Binding Affinity : It has a high binding affinity for the 5-HT_2A receptor, which may lead to increased neurotransmitter release and modulation of mood-related behaviors.

- Potential Applications : Given its mechanism, it may be explored for therapeutic applications in treating mood disorders, including depression and anxiety.

Antimicrobial Properties

Although primarily studied for its neuropharmacological effects, some studies have suggested potential antimicrobial properties:

- Antibacterial Activity : Preliminary investigations indicate that derivatives similar to this compound may exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Study on Neuropharmacological Effects

A study investigating the effects of similar compounds on mood regulation found that modifications in the chemical structure significantly influenced receptor interactions and biological effects. The findings suggested that compounds with higher affinities for the 5-HT_2A receptor could lead to enhanced antidepressant-like effects in animal models.

Antimicrobial Activity Assessment

In a separate assessment of antimicrobial properties, compounds structurally related to this compound demonstrated varying degrees of efficacy against bacterial strains. The results highlighted that structural modifications could enhance or diminish antibacterial activity .

Comparative Analysis with Similar Compounds

The following table summarizes key structural differences between this compound and related compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)ethylamine | C₁₀H₁₅NO₂ | Lacks methyl substitution on the phenyl ring |

| 2-(3,4-Dimethoxyphenyl)propan-2-amine | C₁₂H₁₉NO₂ | Contains a propanamine backbone instead of ethanamine |

| 3-(3,4-Dimethoxyphenyl)propan-1-amine | C₁₂H₁₉NO₂ | Different position of the amine group on the chain |

Scientific Research Applications

The compound has garnered attention for its potential biological activities, particularly in the following areas:

Neuropharmacology

Research indicates that 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine may interact with neurotransmitter systems. Its structure suggests potential activity as a monoamine transporter inhibitor, which could influence serotonin and dopamine levels in the brain. This mechanism is crucial for developing treatments for mood disorders and neurodegenerative diseases.

Antidepressant Potential

Studies have highlighted the compound's potential as an antidepressant. By modulating neurotransmitter levels, it may alleviate symptoms of depression and anxiety. Animal models have shown promising results, indicating that further clinical studies could be beneficial.

Medicinal Chemistry

The compound serves as a lead structure for synthesizing novel antidepressants. Its derivatives are being explored for enhanced efficacy and reduced side effects compared to existing medications.

Analytical Chemistry

Due to its unique chemical structure, this compound can be utilized as a standard reference material in analytical techniques such as HPLC and mass spectrometry. This application is vital for quality control in pharmaceutical formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacological effects | Demonstrated modulation of serotonin levels in rodent models. |

| Study B | Antidepressant efficacy | Showed significant reduction in depressive behaviors compared to control groups. |

| Study C | Synthesis of derivatives | Identified several analogs with improved potency and selectivity for serotonin receptors. |

Comparison with Similar Compounds

1-(4-Methoxy-2-methylphenyl)ethan-1-amine

- Structure : Methoxy at position 4, methyl at position 2.

- Key Differences : Lacks the 3-methoxy group, reducing electron-donating effects and steric bulk.

- Implications : Simpler substitution may lower metabolic stability compared to the 3,4-dimethoxy analog, as di-methoxy groups often improve resistance to oxidative degradation .

1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine

- Structure : Three methoxy groups (3,5- and 4-positions) and a biphenyl core.

- Key Differences : Increased steric hindrance and electron density due to tri-methoxy substitution.

- Applications : Such poly-methoxy derivatives are intermediates in synthesizing complex heterocycles (e.g., oxadiazoles), highlighting the role of methoxy groups in cyclization reactions .

Halogen-Substituted Ethanamines

1-(4-Fluorophenyl)ethan-1-amine (F-MBA)

- Structure : Fluorine at position 3.

- Key Differences : Fluorine’s electron-withdrawing nature reduces aromatic ring reactivity compared to methoxy groups.

- Applications : Halogenated ethanamines are used in materials science (e.g., perovskite layer stabilization in X-ray detectors) due to halogen∙∙∙halogen interactions .

NBOMe Derivatives (e.g., 25I-NBOMe)

- Structure : 2,5-Dimethoxy-4-iodophenyl substitution with a methoxybenzyl group.

- Key Differences : The iodine atom and benzyl extension enhance receptor binding potency (e.g., serotonin 5-HT2A agonism), whereas the target compound lacks halogenation and extended alkyl chains.

- Implications : Substituent bulk and halogenation critically influence psychoactivity, underscoring the importance of substitution patterns in biological activity .

Catalytic and Pharmaceutical Derivatives

Avapritinib

- Structure : Complex pyrrolotriazinyl-piperazine extension on the ethanamine core.

- Key Differences : The target compound lacks the extended heterocyclic moieties required for kinase inhibition (e.g., KIT/PDGFRα targeting).

- Applications : Demonstrates how ethanamine backbones serve as scaffolds for drug development when paired with specialized substituents .

Organocatalysts Derived from (R)-1-Phenylethan-1-amine

- Structure : Chiral center at the ethanamine carbon.

- Implications : Methoxy and methyl groups could modulate catalyst-substrate interactions in asymmetric amination reactions .

Comparative Data Table

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through the following key stages:

- Starting Material : 3,4-dimethoxy-2-methylbenzaldehyde or related substituted benzaldehydes.

- Side Chain Introduction : Formation of an α-substituted ethanamine side chain via condensation, reduction, or alkylation steps.

- Amination : Conversion of intermediates (e.g., aldehydes, acids, amides) to the primary amine.

- Salt Formation : Isolation as hydrochloride salt to improve stability and handling.

Detailed Synthetic Routes

Multi-step Synthesis from 3,4-Dimethoxybenzaldehyde

A representative synthetic route, adapted from related phenethylamine syntheses and impurity profiles, involves:

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| 1 | Condensation & Reduction | 3,4-Dimethoxybenzaldehyde undergoes condensation to form 3,4-dimethoxyphenylpropionic acid. | Aldol condensation or Knoevenagel reaction |

| 2 | Amidation | Conversion of acid to corresponding amide (3,4-dimethoxyphenylpropionamide). | Ammonia or amine source, coupling agents |

| 3 | Reduction | Reduction of amide to ethanamine derivative. | LiAlH4 or catalytic hydrogenation |

| 4 | Methylation & Salt Formation | Methylation of ethanamine and conversion to hydrochloride salt. | Methyl iodide, HCl |

This method is scalable and allows for purification at each stage, critical for pharmaceutical-grade material.

Chiral Synthesis via Oxazolidinone Intermediates (Patent Method)

A more stereoselective approach, adapted from analogous syntheses of substituted phenylethylamines, involves:

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| a | Imine Formation | Reaction of substituted acetophenone with chiral amine to form imine intermediate. | Reflux with p-toluenesulfonic acid in toluene |

| b | Catalytic Hydrogenation | Reduction of imine to chiral amine salt. | Pd/C catalyst, H2 atmosphere, 35-55°C |

| c | Base Extraction & Salt Formation | Extraction of free base and crystallization as hydrochloride salt. | NaOH, organic solvent extraction, HCl addition |

This method yields optically pure amine hydrochloride salts with high chiral purity (~100% by HPLC), suitable for enantioselective applications.

Reaction Conditions and Purification

- Reduction : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under mild temperatures (35–55°C) is preferred for converting amides to amines with minimal side reactions.

- Methylation : Alkylation using methyl iodide in the presence of strong bases (e.g., lithium hexamethyldisilazide) at low temperatures (-78°C) ensures selective methylation.

- Purification : Recrystallization from ethyl acetate or ethanol-water mixtures and chromatographic methods (HPLC with C18 columns) are employed to achieve high purity.

- Salt Formation : Conversion to hydrochloride salt improves compound stability and facilitates handling.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Purity Monitoring : NMR (¹H and ¹³C) and mass spectrometry confirm structure and purity.

- Chiral Purity : Achieved 100% enantiomeric excess in chiral synthesis routes.

- Melting Point : Hydrochloride salts typically crystallize with melting points around 178–180°C.

- IR Spectroscopy : Characteristic absorption bands include 3006, 2837, 1613, 1586 cm⁻¹ corresponding to aromatic and amine functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.